

EC1167 Hydrochloride: A Technical Guide to Solubility and Stability

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Compound of Interest		
Compound Name:	EC1167 hydrochloride	
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Abstract

EC1167 hydrochloride is a critical linker component in the development of targeted therapeutics, most notably as part of the small molecule-drug conjugate (SMDC) EC1169. Understanding the solubility and stability of this linker is paramount for formulation development, in vitro assay design, and predicting in vivo performance. This technical guide provides a comprehensive overview of the available solubility and stability data for EC1167 hydrochloride, alongside detailed experimental protocols for assessing these key physicochemical properties.

Introduction

EC1167 hydrochloride serves as a hydrophilic linker designed for covalent attachment to a targeting ligand and a therapeutic payload. In the context of EC1169, it connects a glutamate-urea-lysine moiety, which targets the prostate-specific membrane antigen (PSMA), to the potent microtubule inhibitor tubulysin B. The linker's design is crucial for the overall water solubility of the conjugate and is intended to be stable in systemic circulation while allowing for payload release upon internalization into target cells. This document outlines the known solubility and stability characteristics of **EC1167 hydrochloride** and provides standardized methodologies for their determination.



Solubility Data

The solubility of **EC1167 hydrochloride** is a key parameter for its handling, formulation, and biological testing. While comprehensive public data is limited, information from chemical suppliers provides a foundational understanding of its solubility in a common organic solvent.

Table 1: Quantitative Solubility of EC1167 Hydrochloride

Solvent	Solubility	Method
Dimethyl Sulfoxide (DMSO)	125 mg/mL	Ultrasonic-assisted dissolution

Data sourced from multiple chemical suppliers.[1][2][3]

Note: While the solubility in DMSO is well-documented by suppliers, empirical determination of solubility in aqueous buffers such as phosphate-buffered saline (PBS) and water is highly recommended for specific experimental applications. The overall drug conjugate, EC1169, is noted to be water-soluble, suggesting that the linker contributes to this property.[4]

Stability Data

The stability of **EC1167 hydrochloride** is critical for ensuring the integrity of the drug conjugate until it reaches its target. Stability is assessed under various conditions, including in solution and in biological matrices.

Table 2: Storage and Stability of **EC1167 Hydrochloride** Stock Solutions

Storage Temperature	Solvent	Duration	Notes
-20°C	DMSO	1 month	Protect from light, stored under nitrogen.
-80°C	DMSO	6 months	Protect from light, stored under nitrogen.

Data sourced from MedchemExpress.[2][3]



Note: The data above pertains to the stability of a stock solution. For drug development, the stability of the linker within the conjugate in biological media (e.g., plasma) at physiological temperature (37°C) is a more critical parameter. While specific data for **EC1167 hydrochloride** is not publicly available, the general protocols for assessing linker stability in plasma are provided in the experimental section.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of pharmaceutical compounds like **EC1167 hydrochloride**. These protocols are based on standard industry practices.

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

Protocol:

- Preparation: Add an excess amount of **EC1167 hydrochloride** to a known volume of the test solvent (e.g., water, PBS pH 7.4) in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
- Sampling: Carefully collect an aliquot of the supernatant.
- Quantification: Dilute the supernatant and determine the concentration of EC1167
 hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is reported in mg/mL or μg/mL.

Stability Assessment: Plasma Stability Assay

This assay evaluates the stability of the linker in a biological matrix.



Protocol:

- Incubation: Spike **EC1167 hydrochloride** (or the full conjugate, EC1169) into fresh plasma (human, mouse, etc.) to a final concentration (e.g., 1-10 μM). Incubate at 37°C.
- Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
- Quenching and Extraction: Stop the reaction by adding a threefold volume of cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate plasma proteins.
- Analysis: Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
- Data Analysis: Plot the percentage of remaining **EC1167 hydrochloride** against time and determine the half-life (t½) of the compound in plasma.

Signaling Pathway and Experimental Workflow Visualization

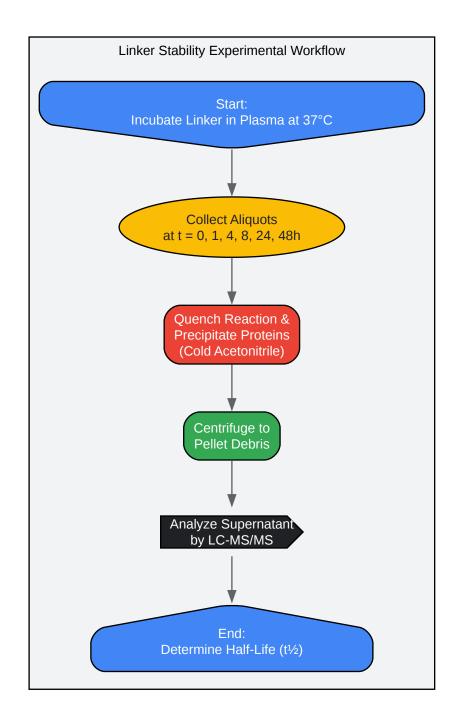
The following diagrams illustrate the mechanism of action of the parent drug conjugate, EC1169, and the general workflow for assessing linker stability.



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Caption: Mechanism of action for the EC1169 small molecule-drug conjugate.





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Caption: General experimental workflow for assessing linker stability in plasma.

Conclusion

EC1167 hydrochloride is a key component in the targeted delivery of cytotoxic agents. While its solubility in DMSO is established, further characterization in aqueous media is essential for



preclinical and clinical development. The provided stability data offers guidance for the storage of stock solutions, and the experimental protocols herein serve as a robust framework for researchers to perform comprehensive solubility and stability assessments tailored to their specific needs. These evaluations are critical for optimizing the formulation and predicting the in vivo behavior of drug conjugates utilizing this linker.

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